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Compound of Interest

4-(3-
Compound Name:
Fluorophenoxy)butanimidamide

Cat. No.: B13576142

Get Quote

\

Compound Profile & Formulation Strategy
Physicochemical Properties

The amidine group confers high basicity (

). The free base is poorly soluble in physiological media and prone to hydrolysis. For in vivo

use, the compound must be converted to a salt form (typically Hydrochloride or
Methanesulfonate).
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Property Value (Predicted) Relevance
) Small molecule; rapid
Molecular Weight ~210.25 g/mol o
distribution expected.
Moderate lipophilicity; blood-
LogP ~1.9-2.2 brain barrier (BBB) penetration

likely moderate.

Solubility (Free Base)

Low (< 1 mg/mL in water)

Requires organic solvent
(DMSO/Ethanol).

Solubility (HCI Salt)

High (> 20 mg/mL in saline)

Preferred for in vivo

administration.

Stability

Hydrolytically sensitive at pH >
8

Maintain pH 5.0-7.0 in

formulation.

Formulation Protocol (Preferred)

Objective: Create a stable, injectable solution at 5 mg/mL.

e Stock Solution (DMSO): Dissolve 50 mg of 4-(3-Fluorophenoxy)butanimidamide (free
base) in 1 mL of sterile DMSO. Store at -20°C.

» Vehicle Preparation: Prepare sterile 0.9% Saline (pH 6.5).

e Working Solution (Extemporaneous):

o Slowly add 100 pL of DMSO Stock to 900 uL of sterile Saline under constant vortexing.

o Note: If precipitation occurs, add 5% Tween-80 or 10% HP-[3-Cyclodextrin to the saline

vehicle before adding the compound.

o Final Concentration: 5 mg/mL (10% DMSO).

o pH Check: Ensure pH is between 6.0 and 7.4. If too basic (due to amidine), adjust with

dilute HCI.
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Pharmacokinetics (PK) & Safety Profiling

Before efficacy testing, the Maximum Tolerated Dose (MTD) and half-life (

) must be established. Amidines often induce acute hypotension via histamine release; dose
escalation must be cautious.

Maximum Tolerated Dose (MTD) Study

Design: Up-and-Down Procedure (OECD 425). Subjects: C57BL/6 Mice (n=3 per cohort),
Male/Female, 8-10 weeks.

Observation

Cohort Dose (mg/kg) Route . Stop Criteria
Window
Piloerection,
1 10 IP 24 Hours
lethargy.
Hypotension,
2 30 P 24 Hours

ataxia, tremor.

3 60 IP 24 Hours Seizures, death.

o Safety Warning: If rapid respiratory depression occurs (histamine shock), pretreat future
cohorts with diphenhydramine (10 mg/kg) to distinguish on-target toxicity from off-target
histamine effects.

Pharmacokinetic Workflow

Hypothesis: The fluorination at the 3-position blocks metabolic oxidation, potentially extending
half-life compared to non-fluorinated analogs.

Timepoints:

Administration 0.25,0.5,1,2,4,8,24h _ | Blood Collection | Plasma Separation - Extraction LC-MS/MS
(10 mg/kg IP) | (Tail Vein/Cardiac) = (EDTA, 4°C) "] (Acetonitrile ppt) (MRM Mode)
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Figure 1: Pharmacokinetic sampling workflow. Timepoints are critical in the first hour due to the
expected rapid clearance of amidines.

Efficacy Protocol: Systemic Inflammation (NETosis
Model)

This compound acts as a competitive inhibitor of PAD4 (Protein Arginine Deiminase 4),
preventing the citrullination of histones and the formation of Neutrophil Extracellular Traps
(NETSs).

Rationale

PAD4 is calcium-dependent. The amidine tail mimics the arginine substrate, while the
fluorophenoxy linker occupies the hydrophobic channel, blocking the active site.

Experimental Design

e Model: LPS-induced Endotoxemia (Septic Shock Model).

e Groups:

[¢]

Vehicle Control (Saline/DMSO).

[¢]

LPS Only (10 mg/kg IP).

[e]

Therapeutic: LPS + 4-(3-Fluorophenoxy)butanimidamide (20 mg/kg, administered 1h
prior).

[e]

Positive Control: CI-Amidine (known PAD inhibitor).

Step-by-Step Protocol

e Acclimatization: House mice for 7 days with standard chow/water.
e Pre-treatment (T = -1h): Administer 4-(3-Fluorophenoxy)butanimidamide (20 mg/kg, IP).

e Induction (T = 0): Administer LPS (E. coli 0111:B4) at 10 mg/kg IP.
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« Monitoring: Monitor survival and clinical score every 2 hours for 48 hours.
e Terminal Endpoint (T = 6h or 24h):

o Euthanize via

o Serum: Assay for IL-6, TNF-

(ELISA) and Citrullinated Histone H3 (CitH3 - Biomarker for PAD inhibition).

o Lung Tissue: Fix in 10% formalin for H&E staining (assess neutrophil infiltration).

Mechanism of Action Diagram
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Figure 2: Mechanism of Action. The compound competitively inhibits PAD4, preventing histone
citrullination and downstream NETosis.

Alternative Application: Neuropathic Pain (Nav
Blockade)

Phenoxyalkyl amidines share structural homology with Mexiletine and other sodium channel
blockers. If the inflammation model yields negative results, screen for Navl.7/Nav1.8 inhibition.

Protocol: Seltzer Model (Partial Sciatic Nerve Ligation).

Dosing: 30 mg/kg IP, 30 mins prior to testing.

Readout: Von Frey filaments (Mechanical Allodynia).

Expectation: Increase in paw withdrawal threshold if the compound blocks peripheral sodium
channels.

Data Analysis & Reporting

Quantitative data should be reported using the following structure:

LPS +
. . P-Value (vs
Metric Vehicle LPS Only Compound (20 LPS)
mglkg)
Survival (48h) 100% 20% 75% <0.01
Serum IL-6
<50 2500 + 300 800 + 150 <0.001
(pg/mL)
Serum CitH3
<10 150 + 20 45+ 10 <0.001
(ng/mL)

Statistical Test: One-way ANOVA with Dunnett’s post-hoc test.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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